An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-o-xylene
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-o-xylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-o-xylene, also known as 3-bromo-1,2-dimethylbenzene, is a halogenated aromatic hydrocarbon with significant applications in organic synthesis.[1] Its unique structure, featuring a benzene (B151609) ring substituted with two ortho-positioned methyl groups and a bromine atom, makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This document provides a comprehensive overview of the physical and chemical properties of 3-Bromo-o-xylene, along with detailed experimental methodologies for their determination and characterization. It is intended to serve as a technical resource for professionals in research and development.
Chemical Identity
3-Bromo-o-xylene is a distinct chemical entity with a specific set of identifiers crucial for its accurate documentation and use in a laboratory setting.
| Identifier | Value |
| CAS Number | 576-23-8[2][3][4][5][6] |
| IUPAC Name | 1-bromo-2,3-dimethylbenzene[1][5][6] |
| Synonyms | 3-Bromo-1,2-dimethylbenzene, 2,3-Dimethylbromobenzene[1] |
| Molecular Formula | C₈H₉Br[1][2][4][5][6] |
| Molecular Weight | 185.06 g/mol [1][2][3][5] |
| InChI Key | WLPXNBYWDDYJTN-UHFFFAOYSA-N[1][3][4][6] |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)C[1][5] |
Physical Properties
The physical characteristics of 3-Bromo-o-xylene are essential for its handling, storage, and application in various chemical processes. It is typically a clear, colorless to pale yellow liquid with a mild aromatic odor.[1][6]
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[1][6] |
| Boiling Point | 211.0 ± 9.0 °C at 760 mmHg[1] (also cited as 214 °C[2][7]) |
| Melting Point | -20.49 °C (estimate)[2] |
| Density | 1.365 g/mL at 25 °C[1][2] |
| Flash Point | 80 °C (176 °F)[7][8] |
| Refractive Index (n20/D) | 1.560[2] (also cited as 1.5595-1.5625 @ 20°C[6]) |
| Vapor Pressure | 0.27 mmHg at 25 °C[2] |
| Solubility | Sparingly soluble in water; miscible with most organic solvents such as Chloroform, DMSO, and Methanol.[1] |
Chemical Properties
Stability and Reactivity
3-Bromo-o-xylene is stable under normal storage conditions, which involve keeping it in a cool, dry, and well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames.[1][9] It is incompatible with strong oxidizing agents.[9] Decomposition can occur upon prolonged exposure to strong oxidizing agents or UV light, and its combustion produces hydrogen bromide and aromatic residues.[1]
Role in Organic Synthesis
The chemical reactivity of 3-Bromo-o-xylene is largely dictated by the presence of the bromine atom on the aromatic ring. This bromine substituent serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, making it a key building block in synthetic organic chemistry.[1]
-
Cross-Coupling Reactions: It is frequently used as an electrophilic partner in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][3] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex substituted aromatic compounds.[1]
-
Electrophilic and Nucleophilic Substitutions: The two methyl groups on the aromatic ring are ortho- and para-directing and activating for electrophilic substitution, although the substitution pattern of 3-Bromo-o-xylene itself influences the regioselectivity of further reactions.[3] The bromine atom can also be replaced in nucleophilic aromatic substitution reactions under specific conditions.
Experimental Protocols
Determination of Physical Properties
This method is suitable for small quantities of liquid.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. This is observed when a rapid and continuous stream of bubbles emerges from a capillary tube inverted in the heated liquid.
Procedure:
-
A small amount of 3-Bromo-o-xylene is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a MelTemp apparatus, containing a heating bath fluid (e.g., mineral oil).[4]
-
The bath is heated gently. Initially, a slow stream of bubbles will emerge from the capillary as the air inside expands.
-
The temperature at which a rapid and continuous stream of bubbles escapes from the capillary is noted.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[2][4]
Principle: Density is defined as mass per unit volume. This method involves accurately measuring the mass of a known volume of the liquid.
Procedure:
-
An empty, clean, and dry graduated cylinder or pycnometer is weighed on an analytical balance.[6]
-
A specific volume of 3-Bromo-o-xylene is carefully added to the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.
-
The mass of the container with the liquid is then measured.[6]
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[6] For higher accuracy, temperature control is crucial as density is temperature-dependent.
Principle: The refractive index is a measure of how much light bends as it passes from one medium (air) into another (the liquid). It is a characteristic property of a substance and is sensitive to purity.
Procedure:
-
A digital refractometer is calibrated using a standard of known refractive index (e.g., distilled water).
-
A few drops of 3-Bromo-o-xylene are placed on the clean, dry prism of the refractometer.
-
The prism is closed, and the instrument is allowed to stabilize at a specific temperature, typically 20 °C.[10]
-
The refractive index value is read from the digital display. The measurement is typically made using the D-line of a sodium lamp (589 nm).[10]
Analytical Characterization
Principle: GC is used to separate and analyze volatile compounds. The sample is vaporized and injected into a column, where components are separated based on their boiling points and interactions with the stationary phase. A detector then quantifies each component.
Procedure:
-
Sample Preparation: A dilute solution of 3-Bromo-o-xylene is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). An internal standard may be added for quantitative analysis.[11]
-
Instrumentation: A gas chromatograph equipped with a capillary column (e.g., a polar or non-polar column suitable for aromatic hydrocarbons) and a flame ionization detector (FID) or a mass spectrometer (MS) is used.[11][12]
-
Injection: A small volume (typically 1 µL) of the prepared sample is injected into the heated injector port of the GC.
-
Separation: The oven temperature is programmed to ramp up, allowing for the separation of components based on their volatility. Helium is commonly used as the carrier gas.[13]
-
Detection and Analysis: The FID or MS detects the compounds as they elute from the column. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.[12]
Visualizations
Synthesis via Electrophilic Bromination
3-Bromo-o-xylene can be synthesized via the electrophilic aromatic substitution of o-xylene. The methyl groups are ortho, para-directing, leading to a mixture of isomers.[3]
Caption: Synthesis of 3-Bromo-o-xylene via electrophilic bromination of o-xylene.
Suzuki-Miyaura Cross-Coupling Workflow
3-Bromo-o-xylene is a common aryl halide used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[1][14][15]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
3-Bromo-o-xylene is classified as an irritant.[2] It is irritating to the eyes, respiratory system, and skin.[2][8] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this chemical.[9][14] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8][9]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8][9]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[8][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[8]
Seek medical attention if irritation or other symptoms persist.[8][9]
Conclusion
3-Bromo-o-xylene is a versatile chemical intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the formation of complex aromatic structures through cross-coupling reactions, makes it a compound of interest for researchers in pharmaceuticals and materials science. A thorough understanding of its properties, combined with safe handling practices and appropriate analytical methodologies, is essential for its effective and safe utilization in research and development.
References
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- 2. uomus.edu.iq [uomus.edu.iq]
- 3. phillysim.org [phillysim.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. ucc.ie [ucc.ie]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. chemicke-listy.cz [chemicke-listy.cz]
- 13. mdpi.com [mdpi.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

